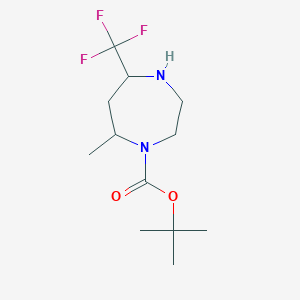

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

CAS No.: 2375269-98-8

Cat. No.: VC4858048

Molecular Formula: C12H21F3N2O2

Molecular Weight: 282.307

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375269-98-8 |

|---|---|

| Molecular Formula | C12H21F3N2O2 |

| Molecular Weight | 282.307 |

| IUPAC Name | tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C12H21F3N2O2/c1-8-7-9(12(13,14)15)16-5-6-17(8)10(18)19-11(2,3)4/h8-9,16H,5-7H2,1-4H3 |

| Standard InChI Key | DYHLTJWLMKLWLO-UHFFFAOYSA-N |

| SMILES | CC1CC(NCCN1C(=O)OC(C)(C)C)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate comprises a 1,4-diazepane ring—a saturated seven-membered heterocycle with nitrogen atoms at positions 1 and 4. Key substituents include:

-

A tert-butyl carboxylate group at position 1, serving as a sterically bulky protecting group that enhances solubility in organic solvents .

-

A trifluoromethyl (-CF₃) group at position 5, introducing electron-withdrawing characteristics and metabolic stability .

-

A methyl (-CH₃) group at position 7, modulating steric and electronic effects within the ring .

The combination of these groups creates a molecule with balanced lipophilicity and rigidity, properties advantageous in medicinal chemistry and material science.

Synthesis and Characterization

Synthetic Pathways

The synthesis of tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate likely follows a multi-step strategy involving:

-

Ring Formation: Construction of the 1,4-diazepane core via cyclization of a diamine precursor, potentially using reductive amination or Mitsunobu reactions .

-

Introduction of the Trifluoromethyl Group: Electrophilic trifluoromethylation at position 5 using reagents like TMSCF₃ or Umemoto’s reagent, as described in spirocyclic compound syntheses .

-

Protection/Deprotection: Installation of the tert-butyl carboxylate group via esterification with Boc-anhydride (di-tert-butyl dicarbonate) .

A hypothetical route derived from patent WO2010006938A1 involves:

-

Starting with a keto-diazepane intermediate (e.g., tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate) .

-

Replacing the oxo group with -CF₃ via nucleophilic trifluoromethylation under palladium catalysis .

Analytical Characterization

Critical characterization data would include:

-

NMR Spectroscopy:

-

Mass Spectrometry: A molecular ion peak at m/z 296.29 (M+H⁺) confirming the molecular weight.

-

HPLC Purity: >95% purity, consistent with analogs from GlpBio .

Stability and Formulation Considerations

Degradation Pathways

The compound’s stability is influenced by:

-

Hydrolysis: The tert-butyl ester is prone to cleavage under acidic or basic conditions, yielding 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylic acid .

-

Oxidation: The diazepane ring may undergo oxidation at the N-4 position, particularly in the presence of peroxides .

Formulation Strategies

To mitigate degradation, recommended practices include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume